3-(Butan-2-yl)cyclopentan-1-one
Description
3-(Butan-2-yl)cyclopentan-1-one is a cyclic ketone featuring a cyclopentanone backbone substituted at the 3-position with a sec-butyl group (butan-2-yl). Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound is structurally characterized by a five-membered ring with a ketone functional group and a branched alkyl chain, which influences its physical and chemical properties, such as solubility, boiling point, and reactivity. While direct experimental data for this compound is sparse in the provided evidence, inferences can be drawn from structurally similar cyclopentanone derivatives .
Properties
IUPAC Name |
3-butan-2-ylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-7(2)8-4-5-9(10)6-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFVUIGGTAOTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyclopentanone and 2-bromobutane.
Reagents and Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the cyclopentanone, generating an enolate ion, which then undergoes nucleophilic substitution with 2-bromobutane to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the ketone group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Bases like NaH or KOtBu in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
3-(Butan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)cyclopentan-1-one depends on its specific application. In general, the compound may interact with various molecular targets through its ketone functional group, which can form hydrogen bonds and participate in nucleophilic addition reactions. The butan-2-yl group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-(Butan-2-yl)cyclopentan-1-one with key analogs, emphasizing substituent effects:
Key Observations:
- Alkyl Substituents : Branched alkyl groups (e.g., sec-butyl, isopropyl) increase lipophilicity compared to linear chains. The sec-butyl group in the target compound likely raises its boiling point slightly compared to the isopropyl analog (174.4°C vs. ~180°C estimated) due to greater van der Waals interactions .
- Unsaturated vs.
- Aromatic and Heteroatom Substituents : Chlorophenyl and dithiolane groups significantly alter electronic properties. For example, the chlorophenyl derivative (C₁₁H₁₁ClO) exhibits higher polarity, impacting solubility in polar solvents , while sulfur-containing analogs (e.g., C₁₅H₁₆OS₂) may show unique reactivity in nucleophilic substitutions .
Biological Activity
3-(Butan-2-yl)cyclopentan-1-one, also known as 3-sec-butylcyclopentanone, is a cyclic ketone that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C_{10}H_{18}O
- CAS Number : 91523-76-1
The compound features a cyclopentanone ring with a butan-2-yl substituent, which contributes to its distinct physical and chemical properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In another research study, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The findings revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : The compound may alter cellular signaling pathways related to immune response and inflammation.
Case Study 1: Antimicrobial Screening
A recent study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopentanones, including this compound. The study highlighted its promising antimicrobial activity against resistant strains of bacteria, suggesting further exploration in clinical settings.
Case Study 2: Anti-inflammatory Research
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group. This study supports the potential therapeutic application of this compound in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
